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Introduction
The CRISPR-Cas13a system, a Class 2 Type VI CRISPR-Cas effector, has emerged as a

powerful tool for RNA targeting, with profound implications for diagnostics, therapeutics, and

fundamental research.[1][2] Among the various Cas13a orthologs, LwCas13a, derived from

Leptotrichia wadei, has been extensively characterized and utilized due to its high efficiency in

mammalian cells.[3] This technical guide provides an in-depth exploration of the core

enzymatic properties of LwCas13a, presenting quantitative data, detailed experimental

protocols, and visual workflows to support its application in research and drug development.

LwCas13a is an RNA-guided ribonuclease that, upon binding to a target RNA specified by a

CRISPR RNA (crRNA), undergoes a conformational change that activates its two Higher

Eukaryotes and Prokaryotes Nucleotide-binding (HEPN) domains.[1][2][4] This activation

results in two distinct RNase activities: cis-cleavage of the target RNA and trans-cleavage (or

collateral cleavage) of nearby non-target RNA molecules.[1][5][6] It is this collateral activity that

has been ingeniously harnessed for highly sensitive nucleic acid detection platforms like

SHERLOCK (Specific High-sensitivity Enzymatic Reporter unLOCKing).[5][7]
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Core Enzymatic Properties of LwCas13a
The functionality of LwCas13a is dictated by a set of intrinsic enzymatic properties that govern

its activity, specificity, and utility. These properties are summarized below, with quantitative data

presented for clarity and comparison.

RNA-Guided RNase Activity
LwCas13a's primary function is to act as an RNase directed by a crRNA. The crRNA contains a

spacer sequence of approximately 22-28 nucleotides that is complementary to the target RNA,

and a conserved direct repeat (DR) sequence that forms a stem-loop structure recognized by

the Cas13a protein.[8] Unlike some other CRISPR systems, Cas13a does not require a

protospacer adjacent motif (PAM) for target recognition, although some orthologs may have a

protospacer flanking site (PFS) preference, which is not essential for nuclease activity.[8][9]

Dual RNase Activities: cis and trans Cleavage
Upon recognition of the target RNA, LwCas13a's two HEPN domains form a single catalytic

site responsible for ribonuclease activity.[10][11] This leads to:

Cis-cleavage: The specific cleavage of the target RNA that is complementary to the crRNA

spacer.[11]

Trans-cleavage (Collateral Cleavage): Non-specific degradation of any nearby single-

stranded RNA (ssRNA) molecules, regardless of their sequence.[5][6][12] This "collateral

effect" is a hallmark of Cas13a enzymes and forms the basis of many diagnostic

applications.[5][13]

The relationship between target binding and HEPN-nuclease activation is complex; tight

binding does not automatically trigger robust cleavage activity, as mismatches between the

guide and target can decouple these two events.[14]

Substrate Specificity and Guide RNA Requirements
LwCas13a exclusively targets single-stranded RNA.[12] The efficiency and specificity of

targeting are primarily determined by the crRNA sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://bitesizebio.com/69485/cas13-grna/
https://bitesizebio.com/69485/cas13-grna/
https://www.mdpi.com/2079-6374/12/2/53
https://pmc.ncbi.nlm.nih.gov/articles/PMC6085867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956564/
https://nucleusbiotech.com/produkt/cas13a-protein-leptotrichia-wadei-lwcas13a-lwacas13a-lwc2c2-no-nls/
https://www.sbsgenetech.com/store/products/lwcas13a
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956564/
https://www.researchgate.net/publication/363765428_Engineered_LwaCas13a_with_enhanced_collateral_activity_for_nucleic_acid_detection
https://www.biorxiv.org/content/10.1101/190603v2
https://www.sbsgenetech.com/store/products/lwcas13a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Guide Length: LwCas13a can retain its in vitro cleavage activity with spacer lengths as short

as 20 nucleotides.[3]

Mismatch Sensitivity: Knockdown activity is sensitive to single mismatches in the central

"seed" region of the guide-target duplex.[3] Generally, two or more mismatches between the

crRNA and the target will prevent catalytic activation.[5][7]

Secondary Structure: The secondary structure of the target RNA can impact LwCas13a

activity, as structured regions in the protospacer can compete with the crRNA for binding.[15]

Quantitative Enzymatic Parameters
The following table summarizes key quantitative data related to LwCas13a's enzymatic activity.

These values are compiled from various studies and can be influenced by specific

experimental conditions.
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Parameter Value Conditions Reference

Optimal Temperature 37°C
In vitro cleavage

assays
[3]

crRNA Spacer Length 20-28 nt
In vitro cleavage

activity
[3][8]

Target Cleavage Rate

(kobs)
0.005 s-1

Single-turnover

kinetics at 37°C
[16]

Target Cleavage Rate

(kobs)
0.002 s-1

Single-turnover

kinetics at 25°C
[16]

Collateral Cleavage

Rate

At least 5-fold faster

than target cleavage

Simultaneous

measurement of cis

and trans cleavage

[16]

Enzyme

Concentration

(SHERLOCK)

348 ng/mL (final)
SHERLOCK detection

reaction
[5]

crRNA Concentration

(SHERLOCK)
12.5 ng/mL (final)

SHERLOCK detection

reaction
[5]

Detection Sensitivity

(SHERLOCK)

Attomolar (aM) to

Zeptomolar (zM)

With pre-amplification

(RPA)
[5][7]

Experimental Methodologies
Accurate characterization and application of LwCas13a require robust experimental protocols.

Below are detailed methodologies for key experiments.

LwCas13a Protein Expression and Purification
Recombinant LwCas13a is typically expressed in E. coli and purified. While commercially

available, in-house production is also common.

Protocol:
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Transform E. coli cells (e.g., BL21(DE3) Rosetta) with an LwCas13a expression plasmid

(e.g., pC013-Twinstrep-SUMO-huLwCas13a).[17]

Grow the cells in LB medium to an OD600 of 0.6-0.8 at 37°C.

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate

overnight at 18°C.

Harvest the cells by centrifugation and resuspend in lysis buffer.

Lyse the cells using sonication or a microfluidizer.

Clarify the lysate by centrifugation.

Purify the His-tagged LwCas13a protein using Ni-NTA affinity chromatography.

Further purify the protein using size-exclusion chromatography to ensure high purity and

proper folding.

Store the purified protein in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 600 mM NaCl, 2

mM DTT, 10% glycerol) at -80°C.[2][6]

In Vitro crRNA Transcription
The crRNA is a critical component for guiding LwCas13a. It can be synthesized by in vitro

transcription (IVT).

Protocol:

Design a DNA template containing a T7 promoter followed by the desired crRNA sequence

(direct repeat and spacer). This is often done by annealing and extending two

complementary DNA oligonucleotides.

Set up the IVT reaction using a commercial kit (e.g., MEGAscript T7 Transcription Kit).

Incubate the reaction at 37°C for 4-16 hours.

Treat the reaction with DNase I to remove the DNA template.
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Purify the transcribed crRNA using a suitable method, such as phenol:chloroform extraction

followed by ethanol precipitation, or a column-based purification kit.

Quantify the crRNA concentration and verify its integrity using denaturing polyacrylamide gel

electrophoresis (PAGE).

In Vitro RNA Cleavage Assay (Collateral Activity)
This assay is used to measure the target-activated, non-specific RNase activity of LwCas13a. A

fluorescent RNA reporter is typically used for quantification.

Protocol:

Reaction Components:

Purified LwCas13a protein

In vitro transcribed crRNA

Target RNA activator (a synthetic RNA oligo complementary to the crRNA spacer)

Fluorescent RNA reporter (e.g., a short RNA oligo with a fluorophore and a quencher on

opposite ends)

Nuclease assay buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[3]

Ribonucleoprotein (RNP) Complex Formation:

On ice, mix LwCas13a protein and the specific crRNA in the nuclease assay buffer.

Incubate at 25°C or 37°C for 10-30 minutes to allow the RNP complex to form.[18]

Cleavage Reaction:

To the pre-formed RNP complex, add the target RNA activator and the fluorescent RNA

reporter.

Incubate the reaction at 37°C.
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Data Acquisition:

Measure the fluorescence signal over time using a plate reader. Cleavage of the reporter

separates the fluorophore and quencher, resulting in an increase in fluorescence.[1][3]

Kinetic parameters can be derived by fitting the fluorescence data to appropriate

enzymatic models.[16][19]

Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language provide clear visual representations of the

complex processes involving LwCas13a.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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